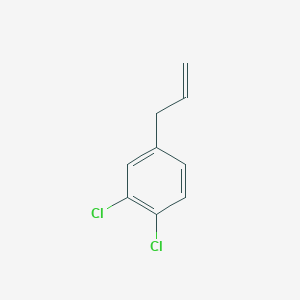

3-(3,4-Dichlorophenyl)-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dichloro-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOMJXTWQAEDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374216 | |

| Record name | 3-(3,4-Dichlorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20849-86-9 | |

| Record name | 3-(3,4-Dichlorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,4-Dichlorophenyl)-1-propene (CAS No. 20849-86-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Dichlorinated Phenylpropene

3-(3,4-Dichlorophenyl)-1-propene is a halogenated aromatic hydrocarbon that, while not extensively characterized in publicly available literature, represents a molecule of significant interest for a variety of research and development applications. Its structural motifs—a dichlorinated phenyl ring and a terminal alkene—are present in numerous biologically active compounds, suggesting a rich, yet largely unexplored, potential in medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive technical overview of this compound, including its chemical properties, proposed synthesis methodologies, predicted spectroscopic data, and inferred biological activities, to serve as a foundational resource for researchers and developers in the chemical and life sciences.

Chemical Identity and Physicochemical Properties

This compound is identifiable by the CAS number 20849-86-9.[1][2] Its core structure consists of a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, and an allyl group. This combination of a hydrophobic aromatic ring and a reactive alkene functional group dictates its chemical behavior and potential applications.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₉H₈Cl₂ | - |

| Molecular Weight | 187.07 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |

| Boiling Point | ~230-240 °C at 760 mmHg | Estimation from related structures |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane, toluene) | General principle for nonpolar organic compounds |

| LogP | ~4.5 | Estimation based on structure |

Synthesis Methodologies: Pathways to a Versatile Building Block

While specific literature detailing the synthesis of this compound is scarce, its structure suggests several plausible and well-established synthetic routes. The following protocols are proposed based on fundamental organic chemistry principles and successful applications in the synthesis of analogous compounds.

Proposed Synthetic Route 1: The Wittig Reaction

The Wittig reaction is a robust and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[3][4] This approach offers high yields and predictable stereochemistry.

Experimental Protocol:

-

Preparation of the Phosphonium Ylide:

-

To a solution of triphenylphosphine in a suitable anhydrous solvent (e.g., THF), add an equimolar amount of an allyl halide (e.g., allyl bromide).

-

Stir the mixture at room temperature to form the corresponding phosphonium salt.

-

Isolate the salt and suspend it in anhydrous THF.

-

Add a strong base, such as n-butyllithium or sodium hydride, at a low temperature (e.g., 0 °C) to deprotonate the phosphonium salt and generate the ylide.

-

-

Reaction with 3,4-Dichlorobenzaldehyde:

-

In a separate flask, dissolve 3,4-dichlorobenzaldehyde in anhydrous THF.[5]

-

Slowly add the freshly prepared phosphonium ylide solution to the aldehyde solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Caption: Proposed Wittig reaction workflow for the synthesis of this compound.

Proposed Synthetic Route 2: The Grignard Reaction

The Grignard reaction provides another classical and effective method for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, in this case, an allyl halide.[6][7][8][9][10]

Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

To a flame-dried flask containing magnesium turnings under an inert atmosphere (e.g., argon or nitrogen), add a small crystal of iodine to activate the magnesium.

-

Add a solution of 3,4-dichlorobromobenzene in anhydrous diethyl ether or THF dropwise to initiate the formation of the Grignard reagent (3,4-dichlorophenylmagnesium bromide).

-

-

Reaction with Allyl Halide:

-

Once the Grignard reagent has formed, add a solution of an allyl halide (e.g., allyl bromide) in the same anhydrous solvent dropwise at a controlled temperature (e.g., 0 °C).

-

-

Work-up and Purification:

-

After the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography to obtain pure this compound.

-

Caption: Proposed Grignard reaction workflow for the synthesis of this compound.

Predicted Spectroscopic and Analytical Profile

The following spectroscopic data are predicted based on the chemical structure of this compound and typical values for similar compounds. Experimental verification is essential for confirmation.

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | d | 1H | Ar-H |

| ~7.25 | dd | 1H | Ar-H |

| ~7.05 | d | 1H | Ar-H |

| ~5.90 | m | 1H | -CH=CH₂ |

| ~5.10 | m | 2H | -CH=CH ₂ |

| ~3.35 | d | 2H | Ar-CH ₂- |

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~139.5 | Ar-C (quaternary) |

| ~137.0 | -C H=CH₂ |

| ~132.5 | Ar-C (quaternary) |

| ~130.5 | Ar-CH |

| ~130.0 | Ar-C (quaternary) |

| ~128.0 | Ar-CH |

| ~116.5 | -CH=C H₂ |

| ~39.0 | Ar-C H₂- |

Infrared (IR) Spectroscopy (Predicted, neat):

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | =C-H stretch |

| ~2920, 2850 | C-H stretch (aliphatic) |

| ~1640 | C=C stretch (alkene) |

| ~1590, 1470 | C=C stretch (aromatic) |

| ~1100-1000 | C-Cl stretch |

| ~990, 910 | =C-H bend (alkene out-of-plane) |

Mass Spectrometry (Predicted, EI):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 186, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak at ~65% of M⁺, and M+4 peak at ~10% of M⁺). Key fragmentation patterns would likely involve the loss of a chlorine atom and benzylic cleavage to form a stable tropylium-like cation.

Potential Biological Activities and Applications in Drug Development

The dichlorophenyl moiety is a common feature in many compounds with demonstrated biological activity.[11] While this compound itself has not been extensively studied, its structural alerts suggest potential applications in several areas of drug discovery and agrochemical research.

Inferred Cytotoxic and Anticancer Potential

Many chlorinated aromatic compounds exhibit cytotoxic properties.[2][12][13][14] The lipophilic nature of the dichlorophenyl group can facilitate membrane transport, allowing the molecule to reach intracellular targets. The propene tail could potentially undergo metabolic activation to reactive electrophilic species that can alkylate cellular nucleophiles like DNA and proteins, leading to cytotoxicity.

Caption: A plausible mechanism of action for the inferred cytotoxicity of this compound.

Potential Antimicrobial, Herbicidal, and Insecticidal Properties

Dichlorophen, a related compound, has known antimicrobial and anti-biofilm activities.[3][6][15] The structural similarities suggest that this compound could also possess such properties. Furthermore, various dichlorophenyl derivatives have been investigated for their herbicidal and insecticidal activities.[9][10][16][17][18][19] The specific substitution pattern and the presence of the reactive propene group could confer selective toxicity towards certain microorganisms, plants, or insects.

A Versatile Synthetic Building Block

Beyond its own potential bioactivity, this compound can serve as a valuable synthetic intermediate.[20] The terminal double bond is amenable to a wide range of chemical transformations, including:

-

Oxidation: to form the corresponding epoxide, diol, or aldehyde.

-

Reduction: to yield the saturated propyl-substituted dichlorobenzene.

-

Addition Reactions: such as hydrohalogenation, hydration, and polymerization.

-

Cross-Coupling Reactions: to introduce more complex functionalities.

These transformations allow for the synthesis of a diverse library of dichlorophenyl-containing compounds for screening in various biological assays.

Safety and Handling

-

Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

-

Toxicity: Assumed to be toxic upon inhalation, ingestion, and skin contact. May cause irritation to the skin, eyes, and respiratory tract. The long-term health effects are unknown.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential. This guide has provided a framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. Future research should focus on the experimental validation of the proposed synthetic routes, comprehensive spectroscopic characterization, and systematic evaluation of its biological activities. Such studies will be crucial in unlocking the full potential of this versatile chemical entity in drug discovery, agrochemical development, and beyond.

References

-

PubChem. 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione. [Link]

-

Hu, Y., et al. (2025). Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. International Journal of Nanomedicine, 20, 10257–10272. [Link]

-

Valentina, P., et al. (2008). Role of biotransformation in 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione-induced hepatotoxicity in Fischer 344 rats. Toxicology and Applied Pharmacology, 231(3), 373-382. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Organic Syntheses. Allylmagnesium bromide. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

- Google Patents. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.

-

PubChem. 3,4-Dichlorobenzaldehyde. [Link]

-

Science of Synthesis. Allylic Grignard Reagents. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

-

JoVE. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]

-

Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

-

Gomez Angel, A. R. (2018). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. [Link]

-

MDPI. Insecticidal Activities of Diterpene Alkaloids in Plants of the Genera Aconitum and Delphinium. [Link]

-

MDPI. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. [Link]

-

PubMed. Insecticidal Activities of Diterpene Alkaloids in Plants of the Genera Aconitum and Delphinium. [Link]

-

NIH. Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. [Link]

-

PubMed. Cytotoxic effects in mammalian Vero cells exposed to pentachlorophenol. [Link]

-

DergiPark. Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [Link]

-

Frontiers. Antimicrobial Diterpenes: Recent Development From Natural Sources. [Link]

-

PubMed. Pentachlorophenol-induced cytotoxic, mitogenic, and endocrine-disrupting activities in channel catfish, Ictalurus punctatus. [Link]

-

MDPI. Chemical Composition and Insecticidal Activity of Eschweilera jefensis Organic Extracts Against Aphis gossypii. [Link]

-

NIH. Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. [Link]

-

MDPI. Synthesis of 4-Arylallylidenepyrazolone Derivatives. [Link]

-

Organic Chemistry Portal. Synthesis of Allylbenzene Derivatives through sp3 C-H Bond Functionalization of Toluene Derivatives. [Link]

-

PubMed. Diclofenac-Induced Cytotoxicity in Direct and Indirect Co-Culture of HepG2 Cells with Differentiated THP-1 Cells. [Link]

-

YouTube. Book Exercise 8/Action of HCN on (i)Propanone (ii)2,4-Dichlorobenzaldehyde (iii) Ethanal/#jeetamil. [Link]

-

ResearchGate. Insecticidal Activities of Diterpene Alkaloids in Plants of the Genera Aconitum and Delphinium. [Link]

- Google Patents.

Sources

- 1. rsc.org [rsc.org]

- 2. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 22710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 2-Propen-1-one, 1-(4-bromophenyl)-3-(4-chlorophenyl)-, (2E)-(126443-16-1) 1H NMR [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Insecticidal Activities of Diterpene Alkaloids in Plants of the Genera Aconitum and Delphinium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (E)-1,3-Dichloropropene | C3H4Cl2 | CID 24726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cytotoxic effects in mammalian Vero cells exposed to pentachlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pentachlorophenol-induced cytotoxic, mitogenic, and endocrine-disrupting activities in channel catfish, Ictalurus punctatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diclofenac-Induced Cytotoxicity in Direct and Indirect Co-Culture of HepG2 Cells with Differentiated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3,4-Dichlorophenyl)-1-propene

Introduction

3-(3,4-Dichlorophenyl)-1-propene is a halogenated aromatic hydrocarbon of growing interest within the realms of synthetic chemistry and drug development. Its unique structural features, comprising a dichlorinated phenyl ring coupled with a reactive propene moiety, make it a versatile intermediate for the synthesis of more complex molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known and estimated properties of this compound, alongside methodologies for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is identified by the Chemical Abstracts Service (CAS) number 20849-86-9 [1][2][3]. Its molecular structure consists of a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, and an allyl (prop-2-en-1-yl) group.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 20849-86-9 | Santa Cruz Biotechnology[1], BLDpharm[2] |

| Molecular Formula | C₉H₈Cl₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 187.07 g/mol | Santa Cruz Biotechnology[1] |

| Boiling Point | Estimated: ~230-250 °C | Estimation based on QSPR models for halogenated aromatic hydrocarbons[4][5][6]. |

| Melting Point | Not available | - |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents (e.g., toluene, dichloromethane, ethers). | Based on the nonpolar nature of the dichlorophenyl group and the hydrocarbon chain. |

| XLogP3 | Estimated: ~4.9 | Based on the value for the isomeric 3-(2,4-Dichlorophenyl)-1-propene[7]. |

Note: The boiling point is an estimation derived from Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular structure with physical properties. Experimental determination is recommended for precise values.

Synthesis and Characterization

Proposed Synthesis Workflow

A plausible synthetic route to this compound involves the Grignard reaction, a well-established method for forming carbon-carbon bonds. A similar approach has been documented for the synthesis of related compounds[8].

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 3,4-dichlorobromobenzene in the same anhydrous solvent is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed, forming 3,4-dichlorophenylmagnesium bromide.

-

Reaction with Allyl Bromide: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of allyl bromide in the anhydrous solvent is then added dropwise, maintaining a low temperature to control the exothermic reaction. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for confirming the molecular weight and fragmentation pattern of the compound. The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 186 (for the ³⁵Cl isotopes) and a characteristic isotopic pattern due to the two chlorine atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide information about the different types of protons and their connectivity. Expected signals would include those for the aromatic protons on the dichlorophenyl ring and the vinylic and allylic protons of the propene group.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic ring and the alkene, C=C stretching of the alkene, and C-Cl stretching.

Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay of its dichlorinated aromatic ring and the allylic double bond.

-

Allylic Reactivity: The allyl group is susceptible to a variety of reactions. The allylic protons are relatively acidic and can be abstracted to form a resonance-stabilized allylic radical or anion[9]. This makes the compound a substrate for reactions such as allylic halogenation or oxidation. The double bond can undergo addition reactions typical of alkenes.

-

Aromatic Ring Reactivity: The dichlorophenyl group is relatively deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms. However, it can participate in nucleophilic aromatic substitution under harsh conditions.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, like many allylic compounds, it may be susceptible to polymerization or oxidation over time, especially when exposed to light, air, or heat. It is advisable to store the compound in a cool, dark place under an inert atmosphere. The stability of allylic radicals is due to the delocalization of the unpaired electron over the π-orbital network[10].

Potential Applications in Drug Development

While specific applications of this compound are not extensively documented, its structure suggests its utility as a building block in medicinal chemistry. The dichlorophenyl moiety is present in a number of bioactive molecules, and the propene handle allows for a variety of chemical transformations to build more complex structures. It could serve as a precursor for the synthesis of novel compounds to be screened for various biological activities.

Conclusion

This compound is a compound with significant potential as a chemical intermediate. While a comprehensive experimental dataset of its physicochemical properties is yet to be established, this guide provides a solid foundation based on its known chemical identity, estimated properties from reliable computational models, and logical inferences from structurally related compounds. The outlined synthetic and analytical methodologies offer practical guidance for researchers working with this molecule. As research progresses, a more detailed understanding of its properties and reactivity will undoubtedly expand its applications in organic synthesis and drug discovery.

References

-

Walsh Medical Media. Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. [Link]

-

Asian Journal of Chemistry. Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. [Link]

-

PubChem. 3-(2,4-Dichlorophenyl)-1-propene. [Link]

-

Semantic Scholar. Prediction of Normal Boiling Points of Hydrocarbons from Molecular Structure. [Link]

-

PrepChem.com. Synthesis of 3-(3,4-dichlorophenyl)-1,4-oxathiane. [Link]

-

Chemistry LibreTexts. 10.4: Stability of the Allyl Radical - Resonance Revisited. [Link]

-

Chemistry LibreTexts. 10.5: Stability of the Allyl Radical - Resonance Revisited. [Link]

-

Chem.wisc.edu. Spectroscopy. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. bldpharm.com [bldpharm.com]

- 3. molecularinfo.com [molecularinfo.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Prediction of Normal Boiling Points of Hydrocarbons from Molecular Structure | Semantic Scholar [semanticscholar.org]

- 7. 3-(2,4-Dichlorophenyl)-1-propene | C9H8Cl2 | CID 19023219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

3-(3,4-Dichlorophenyl)-1-propene structural formula and isomers

An In-depth Technical Guide to 3-(3,4-Dichlorophenyl)-1-propene: Structural Elucidation, Isomerism, and Synthetic Strategies

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated aromatic hydrocarbon of interest to researchers in medicinal chemistry and materials science. The document delineates the structural formula, explores constitutional and stereoisomeric forms, and presents detailed synthetic methodologies. Furthermore, it includes a thorough analysis of its spectroscopic characteristics and discusses its chemical reactivity, supported by authoritative references.

Introduction

This compound, also known as 3,4-dichloroallylbenzene, belongs to the class of substituted allylbenzenes. Its structure, featuring a dichlorinated benzene ring attached to an allyl group, presents two reactive centers: the aromatic ring susceptible to electrophilic substitution and the double bond of the allyl moiety, which can undergo a variety of addition reactions[1][2]. The presence of chlorine atoms on the benzene ring significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis[3][4]. Dichlorophenyl derivatives are prevalent in numerous biologically active compounds, indicating the potential of this scaffold in drug discovery[5][6]. This guide serves as a technical resource for scientists engaged in the synthesis, characterization, and application of this and related molecules.

Structural Formula and Isomerism

The molecular formula of this compound is C₉H₈Cl₂[1]. The core structure consists of a propane chain with a double bond between C1 and C2, and a 3,4-dichlorophenyl substituent at the C3 position.

Constitutional Isomers

Constitutional isomers of this compound have the same molecular formula but differ in the connectivity of their atoms. These can be broadly categorized as positional isomers, arising from the different arrangements of the chlorine atoms on the benzene ring and the position of the double bond in the propene chain.

-

Positional Isomers of the Dichlorophenyl Ring: The dichlorophenyl group can exist as six different positional isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorophenyl. Each of these would give rise to a distinct constitutional isomer of dichlorophenylpropene.

-

Positional Isomers of the Propene Chain: The double bond in the propene chain can be located at different positions, leading to further isomerism. For the 3-(3,4-Dichlorophenyl) scaffold, the following isomers are possible:

-

This compound

-

1-(3,4-Dichlorophenyl)-1-propene

-

2-(3,4-Dichlorophenyl)-1-propene (less common due to steric hindrance)

-

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms.

-

Geometric Isomers: For 1-(3,4-Dichlorophenyl)-1-propene, the presence of the double bond allows for the existence of (E) and (Z) geometric isomers, depending on the orientation of the substituents around the double bond.

-

Enantiomers: this compound itself is achiral. However, some of its constitutional isomers, such as 1-(3,4-Dichlorophenyl)-2-propene, could be chiral if appropriately substituted.

The relationship between the primary isomers of dichlorophenylpropene is illustrated in the following diagram:

Synthetic Methodologies

Several synthetic routes can be envisioned for the preparation of this compound. The choice of method depends on the availability of starting materials, desired scale, and required purity.

Grignard Reaction (Proposed Protocol)

This is a classic and versatile method for forming carbon-carbon bonds. The synthesis would involve the reaction of a Grignard reagent derived from 3,4-dichlorobenzyl halide with an allyl halide.

Reaction Scheme:

3,4-Cl₂C₆H₃CH₂Br + Mg → 3,4-Cl₂C₆H₃CH₂MgBr 3,4-Cl₂C₆H₃CH₂MgBr + CH₂=CHCH₂Br → this compound + MgBr₂

Step-by-Step Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq.).

-

Cover the magnesium with anhydrous diethyl ether.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 3,4-dichlorobenzyl bromide (1.0 eq.) in anhydrous diethyl ether via the dropping funnel. Maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of allyl bromide (1.1 eq.) in anhydrous diethyl ether.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Wittig Reaction

The Wittig reaction provides an excellent method for forming alkenes from aldehydes or ketones. In this case, 3,4-dichlorobenzaldehyde would be reacted with an appropriate phosphorus ylide.

Reaction Scheme:

(C₆H₅)₃P + BrCH₂CH=CH₂ → [(C₆H₅)₃PCH₂CH=CH₂]⁺Br⁻ [(C₆H₅)₃PCH₂CH=CH₂]⁺Br⁻ + BuLi → (C₆H₅)₃P=CHCH=CH₂ 3,4-Cl₂C₆H₃CHO + (C₆H₅)₃P=CHCH=CH₂ → this compound + (C₆H₅)₃PO

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This could involve the coupling of a 3,4-dihalobenzene with propene.

Reaction Scheme:

3,4-Cl₂C₆H₃I + CH₂=CHCH₃ + Pd(OAc)₂/P(o-tolyl)₃ + Et₃N → this compound

Spectroscopic Characterization

While experimental spectra for this compound are not widely available in public databases, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and allylic protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2' | ~7.3 | d | J ≈ 2 |

| H-5' | ~7.3 | d | J ≈ 8 |

| H-6' | ~7.0 | dd | J ≈ 8, 2 |

| H-2 | ~5.9 | m | - |

| H-1 (trans) | ~5.1 | d | J ≈ 17 |

| H-1 (cis) | ~5.0 | d | J ≈ 10 |

| H-3 | ~3.3 | d | J ≈ 7 |

Note: Chemical shifts are relative to TMS (0 ppm) and are estimates.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1' | ~140 |

| C-2' | ~130 |

| C-3' | ~132 |

| C-4' | ~130 |

| C-5' | ~128 |

| C-6' | ~126 |

| C-1 | ~116 |

| C-2 | ~137 |

| C-3 | ~39 |

Note: Chemical shifts are relative to TMS (0 ppm) and are estimates.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100-3000 |

| C-H (alkene) | 3080-3010 |

| C=C (alkene) | 1645-1635 |

| C=C (aromatic) | 1600, 1475 |

| C-Cl | 850-550 |

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and characteristic fragmentation patterns. The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will be evident in the molecular ion cluster (M, M+2, M+4).

| Ion | m/z (calculated) | Notes |

| [C₉H₈³⁵Cl₂]⁺ | 186 | Molecular ion |

| [C₉H₈³⁵Cl³⁷Cl]⁺ | 188 | M+2 |

| [C₉H₈³⁷Cl₂]⁺ | 190 | M+4 |

| [C₈H₅Cl₂]⁺ | 171 | Loss of CH₃ |

| [C₆H₃Cl₂]⁺ | 145 | Tropylium-like fragment |

Chemical Reactivity

The reactivity of this compound is dictated by the allyl group and the dichlorophenyl ring.

Reactions of the Allyl Group

-

Addition Reactions: The double bond can undergo electrophilic addition with reagents such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst). These reactions typically follow Markovnikov's rule[7].

-

Oxidation: The alkene can be oxidized to form diols (with OsO₄ or cold, dilute KMnO₄), or cleaved to form aldehydes or carboxylic acids (with hot, concentrated KMnO₄ or ozonolysis).

-

Isomerization: The terminal double bond can be isomerized to an internal, more stable position in the presence of a base or a transition metal catalyst, yielding 1-(3,4-Dichlorophenyl)-1-propene.

Reactions of the Aromatic Ring

-

Electrophilic Aromatic Substitution: The benzene ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the chlorine atoms[3][4]. The chlorine atoms are ortho-, para-directing, but the deactivating effect is dominant. Further substitution will be slower than on benzene and will primarily occur at the positions ortho and para to the existing substituents, considering steric hindrance.

Applications in Research and Development

Substituted allylbenzenes and dichlorophenyl moieties are found in a variety of biologically active molecules and are used as building blocks in the synthesis of pharmaceuticals and agrochemicals[1][2].

-

Drug Discovery: The dichlorophenyl group is a common feature in many drug candidates due to its ability to enhance metabolic stability and binding affinity[5][6]. Compounds with a cinnamyl scaffold have shown a wide range of biological activities, including antimicrobial and anticancer properties[2][8].

-

Materials Science: The reactive allyl group allows for the incorporation of this molecule into polymers, potentially imparting properties such as flame retardancy due to the high chlorine content.

Conclusion

This compound is a versatile molecule with significant potential in synthetic organic chemistry. Its dual functionality allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its structure, isomerism, synthesis, and reactivity to aid researchers in their scientific endeavors.

References

-

ResearchGate. (2013). A simple two-step synthesis of naturally occurring biologically active cinnamyl esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24726, (E)-1,3-Dichloropropene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-(3,4-Dichlorophenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

El-Ahmad, Y., et al. (2020). Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[6]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. Journal of Medicinal Chemistry, 63(2), 512-528. [Link]

-

National Center for Biotechnology Information. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. PubMed. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). Retrieved from [Link]

-

Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]

-

Study Prep in Pearson+. (n.d.). Draw all the stereoisomers for each of the following:e. 3,4-dichlorohexane f. 1. Retrieved from [Link]

-

Crunch Chemistry. (2025, September 23). Explaining the reactivity of substituted benzenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Lumen Learning. (n.d.). The Effect of Substituents on Reactivity | MCC Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 2.8 The Wittig Reaction – Organic Chemistry II. Retrieved from [Link]

-

Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propene, 1,3-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2020, June 27). 3 EXAMPLES OF POSITION ISOMERS | STRUCTURAL ISOMERISM | JEE MAIN IIT ADVANCED BY NEERAJ SAINI. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propene, 1,3-dichloro-, (Z)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

-

MDPI. (2025, March 27). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate.

-

Patsnap. (n.d.). Synthesis method of 3,4-dichlorobenzonitrile. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11310504, 3-(3,4-Dichlorophenyl)propanamide. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. Retrieved from [Link]

-

Longdom Publishing. (2021, July 28). Reactions of Benzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138711, (3-Chloroallyl)benzene. Retrieved from [Link]

-

Master Organic Chemistry. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Retrieved from [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592) [hmdb.ca]

- 2. (E)-1,3-Dichloropropene | C3H4Cl2 | CID 24726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Question How many positional isomers are possible for the given dichloro-.. [askfilo.com]

- 6. 13C nmr spectrum of propene C3H6 CH3CH=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Propene [webbook.nist.gov]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Predicted Spectroscopic Data of 3-(3,4-Dichlorophenyl)-1-propene

Introduction and Molecular Structure

3-(3,4-Dichlorophenyl)-1-propene is an organic compound featuring a dichlorinated aromatic ring attached to a propylene chain. The precise characterization of such molecules is fundamental in fields ranging from medicinal chemistry to materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's structure and connectivity.

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The predictions are based on the analysis of its constituent functional groups—a 1,2,4-trisubstituted benzene ring and a terminal alkene—and comparison with data from structurally similar compounds.

Below is the chemical structure with IUPAC numbering for NMR analysis.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, vinylic, and allylic protons. The solvent is assumed to be CDCl₃, with TMS at 0.0 ppm as the reference.

Rationale behind Predictions:

-

Aromatic Protons (H-2, H-5, H-6): The aromatic region (δ 7.0-7.5 ppm) will display an ABC spin system. H-2, being ortho to the electron-withdrawing chlorine and the propyl group, is expected to be a doublet. H-6, ortho to the propyl group, will appear as a doublet of doublets due to coupling with H-2 (small, meta) and H-5 (larger, ortho). H-5, situated between two chlorine atoms, will also be a doublet of doublets.

-

Vinylic Protons (H-8, H-9a, H-9b): The terminal alkene protons will reside in the δ 5.0-6.0 ppm range. H-8 will be a complex multiplet due to coupling with the two allylic protons (H-7) and the two geminal vinylic protons (H-9a, H-9b). The geminal protons H-9a and H-9b are diastereotopic and will have different chemical shifts, appearing as a doublet of doublets of triplets (ddt) or a similar complex multiplet.

-

Allylic Protons (H-7): These protons are adjacent to both the aromatic ring and the double bond, placing their signal around δ 3.4 ppm. They will appear as a doublet due to coupling with the vinylic proton H-8.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | ~7.35 | d | J(H2-H6) ≈ 2.0 (meta) |

| H-5 | ~7.30 | dd | J(H5-H6) ≈ 8.2 (ortho), J(H5-H2) ≈ 0.5 (para, often unresolved) |

| H-6 | ~7.05 | dd | J(H6-H5) ≈ 8.2 (ortho), J(H6-H2) ≈ 2.0 (meta) |

| H-8 | ~5.95 | m | J(H8-H9,trans) ≈ 17.0, J(H8-H9,cis) ≈ 10.2, J(H8-H7) ≈ 6.5 |

| H-9a (trans) | ~5.15 | ddt | J(H9a-H8) ≈ 17.0, J(H9a-H9b) ≈ 1.5 (geminal), J(H9a-H7) ≈ 1.5 (allylic) |

| H-9b (cis) | ~5.10 | ddt | J(H9b-H8) ≈ 10.2, J(H9b-H9a) ≈ 1.5 (geminal), J(H9b-H7) ≈ 1.5 (allylic) |

| H-7 | ~3.40 | d | J(H7-H8) ≈ 6.5 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Rationale behind Predictions:

-

Aromatic Carbons (C-1 to C-6): These will appear in the δ 125-140 ppm range. The carbons bearing chlorine atoms (C-3, C-4) will be shifted downfield. The ipso-carbon (C-1) attached to the propyl group will also be distinct. The chemical shifts are estimated based on additive rules for substituted benzenes.[1]

-

Vinylic Carbons (C-8, C-9): The sp² hybridized carbons of the alkene will be in the δ 115-140 ppm region. The terminal CH₂ carbon (C-9) will be more upfield than the substituted CH carbon (C-8).[2]

-

Allylic Carbon (C-7): This sp³ hybridized carbon will be the most upfield signal, predicted to be around δ 39 ppm.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~139.5 | Aromatic, Quaternary (ipso) |

| C-2 | ~132.8 | Aromatic, CH |

| C-3 | ~132.2 | Aromatic, Quaternary (C-Cl) |

| C-4 | ~130.5 | Aromatic, Quaternary (C-Cl) |

| C-5 | ~130.3 | Aromatic, CH |

| C-6 | ~127.8 | Aromatic, CH |

| C-7 | ~39.0 | Allylic, CH₂ |

| C-8 | ~136.5 | Vinylic, CH |

| C-9 | ~116.0 | Vinylic, CH₂ |

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the aromatic ring, the alkene, and the C-Cl bonds.

Rationale behind Predictions:

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while vinylic (=C-H) stretches are also in this region. The allylic sp³ C-H stretches will be just below 3000 cm⁻¹.

-

C=C Stretches: The alkene C=C bond stretch will give a moderate absorption around 1640 cm⁻¹. Aromatic C=C stretches will appear as a series of peaks in the 1600-1450 cm⁻¹ range.

-

C-H Bends: Out-of-plane (o.o.p.) bending for the terminal alkene will produce strong bands around 990 cm⁻¹ and 910 cm⁻¹. The substitution pattern on the aromatic ring (1,2,4-trisubstituted) will result in a characteristic strong o.o.p. C-H bending band in the 890-800 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl bond will show a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic & Vinylic C-H Stretch |

| 2950-2850 | Medium | Allylic C-H Stretch |

| ~1640 | Medium | Alkene C=C Stretch |

| 1600, 1550, 1470 | Medium-Weak | Aromatic C=C Stretch |

| ~990 & ~910 | Strong | Alkene =C-H Out-of-Plane Bend |

| 890-800 | Strong | Aromatic C-H Out-of-Plane Bend (1,2,4-substitution) |

| 800-600 | Strong | C-Cl Stretch |

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Rationale behind Predictions:

-

Molecular Ion (M⁺): The molecular weight of C₉H₈Cl₂ is 186.07 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will appear as a cluster of peaks (M⁺, M+2, M+4) with a characteristic intensity ratio of approximately 9:6:1, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The nominal molecular ion will be at m/z 186 (for ²³⁵Cl).

-

Key Fragmentations:

-

Benzylic Cleavage: The most favorable fragmentation is likely the cleavage of the C7-C8 bond (benzylic cleavage) to form a stable dichlorotropylium or benzyl cation. This would result in a prominent peak at m/z 159/161/163.

-

Loss of Cl: Loss of a chlorine atom from the molecular ion would yield a fragment at m/z 151.

-

McLafferty rearrangement is not possible for this structure.

-

Caption: Predicted key fragmentation pathways for this compound.

Standard Experimental Protocols

To acquire actual data for this compound, the following standard methodologies would be employed.

Workflow Diagram:

Caption: Standard workflow for spectroscopic analysis of an organic compound.

Detailed Steps:

-

NMR Spectroscopy:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire spectra on a spectrometer with a field strength of at least 400 MHz.

-

Standard experiments would include ¹H, ¹³C{¹H}, and 2D experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations.

-

-

Infrared (IR) Spectroscopy:

-

For Attenuated Total Reflectance (ATR) IR, place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Perform a background scan of the clean ATR crystal prior to sample analysis.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile.

-

For Electron Ionization (EI), inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) to separate the compound from any impurities before it enters the ion source (70 eV).

-

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

-

References

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 800 MHz, D₂O, predicted) (HMDB0013592). [Link]

-

PubChem. (E)-1,3-Dichloropropene | C3H4Cl2 | CID 24726. [Link]

-

NIST Chemistry WebBook. 3-(3,4-Dichlorophenyl)propionic acid. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of propene. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of propene. [Link]

-

NIST Chemistry WebBook. Propene. [Link]

Sources

synthesis of 3-(3,4-Dichlorophenyl)-1-propene from 3,4-dichloroaniline

An In-depth Technical Guide to the Synthesis of 3-(3,4-Dichlorophenyl)-1-propene from 3,4-dichloroaniline

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for producing this compound, a valuable building block in pharmaceutical and agrochemical research. The synthesis originates from the readily available starting material, 3,4-dichloroaniline. This document is tailored for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying mechanistic principles that govern each transformation. The chosen synthetic strategy involves a three-step sequence: (1) the diazotization of 3,4-dichloroaniline, (2) a subsequent Sandmeyer reaction to yield a key aryl iodide intermediate, and (3) a final palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install the desired allyl group. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Introduction and Strategic Overview

The synthesis of substituted styrenes and allylbenzenes is of significant interest in medicinal chemistry and materials science. The target molecule, this compound, incorporates a dichlorinated phenyl ring, a common motif in bioactive compounds, and a terminal alkene, which serves as a versatile handle for further chemical modifications.

The conversion of an arylamine, such as 3,4-dichloroaniline[1], to an allylarene can be approached through several synthetic strategies. While direct allylation of the corresponding diazonium salt is feasible[2], a more modular and widely applicable approach involves the conversion of the amine to a more stable and reactive handle for cross-coupling reactions. This guide details a highly reliable and well-documented three-step pathway that leverages the versatility of modern organometallic chemistry.

The core strategy is as follows:

-

Diazotization: The primary amino group of 3,4-dichloroaniline is converted into a diazonium salt. This transformation turns the amino group into an excellent leaving group (N₂), paving the way for subsequent nucleophilic substitution.[3][4]

-

Halogenation (Sandmeyer Reaction): The unstable diazonium salt is immediately converted into a stable and reactive 1,2-dichloro-4-iodobenzene intermediate. The choice of iodine is strategic, as aryl iodides are generally more reactive than the corresponding bromides or chlorides in subsequent palladium-catalyzed coupling reactions.[5][6]

-

Allylation (Suzuki-Miyaura Coupling): The final carbon-carbon bond is formed using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][7] This powerful reaction couples the aryl iodide with an allylboronic acid derivative, offering high yields, excellent functional group tolerance, and the use of non-toxic boron reagents.[8][9]

This multi-step approach provides a logical and robust pathway to the target molecule, with each step being a high-yielding and well-understood transformation in organic synthesis.

Overall Synthetic Workflow

The complete synthetic transformation from 3,4-dichloroaniline to this compound is illustrated below.

Caption: Overall three-step synthesis pathway.

Step 1: Diazotization of 3,4-Dichloroaniline

The initial step in this synthesis is the conversion of the primary aromatic amine of 3,4-dichloroaniline into a diazonium salt. This is a classic and fundamental reaction in aromatic chemistry, typically performed at low temperatures to ensure the stability of the resulting diazonium salt.

Reaction Mechanism

The diazotization reaction involves the nitrosation of the primary amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The reaction proceeds through the formation of a nitrosonium ion (NO⁺), which acts as the electrophile.

Caption: Simplified mechanism of diazonium salt formation.

Experimental Protocol

Caution: Diazonium salts can be explosive when isolated and dry. This protocol is designed for the in situ generation and immediate use of the diazonium salt in the subsequent Sandmeyer reaction. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is placed in an ice-salt bath.

-

Amine Solution: 3,4-dichloroaniline is dissolved in aqueous hydrochloric acid in the reaction flask and cooled to 0-5 °C with vigorous stirring.

-

Nitrite Addition: A pre-cooled aqueous solution of sodium nitrite is added dropwise from the dropping funnel. The temperature of the reaction mixture must be strictly maintained between 0 °C and 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

Completion: After the addition is complete, the mixture is stirred for an additional 15-20 minutes at 0-5 °C. The resulting clear solution of 3,4-dichlorobenzenediazonium chloride is used immediately in the next step.

Reagent and Condition Summary

| Reagent/Parameter | Quantity/Value | Purpose |

| 3,4-Dichloroaniline | 1.0 eq | Starting Material |

| Hydrochloric Acid (conc.) | ~3.0 eq | Acid catalyst, provides Cl⁻ counter-ion |

| Sodium Nitrite (NaNO₂) | 1.05 eq | Nitrous acid precursor |

| Water | Solvent | Solvent |

| Temperature | 0-5 °C | Stabilizes the diazonium salt |

| Reaction Time | 30-45 min | For complete diazotization |

Step 2: Sandmeyer Reaction for 1,2-Dichloro-4-iodobenzene

The Sandmeyer reaction is a versatile method for replacing the diazonio group with a nucleophile, such as a halide or cyanide, using a copper(I) salt as a catalyst or reagent.[10][11] In this step, the freshly prepared diazonium salt is converted to 1,2-dichloro-4-iodobenzene. While copper(I) iodide could be used, the reaction with potassium iodide is often efficient even without a copper catalyst.[6]

Reaction Mechanism

The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas. This aryl radical then abstracts a halogen from the copper(II) halide, regenerating the copper(I) catalyst. When using potassium iodide, the iodide ion itself can act as the electron donor.

Caption: Radical mechanism for the iodination of a diazonium salt.

Experimental Protocol

-

Reagent Solution: An aqueous solution of potassium iodide is prepared in a separate beaker.

-

Reaction: The cold diazonium salt solution from Step 1 is added slowly and in portions to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Warming: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) for about 30 minutes to ensure the complete decomposition of any remaining diazonium salt.

-

Workup: The mixture is cooled to room temperature. The crude product, often a dark oil or solid, is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic layers are washed with aqueous sodium thiosulfate solution to remove any excess iodine, followed by a wash with brine. The solution is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified further by column chromatography or distillation.

Reagent and Condition Summary

| Reagent/Parameter | Quantity/Value | Purpose |

| Diazonium Salt Solution | 1.0 eq | Starting Material |

| Potassium Iodide (KI) | 1.2 eq | Iodide source |

| Water | Solvent | Solvent |

| Temperature | 0 °C to 60 °C | Controlled decomposition |

| Reaction Time | ~1-2 hours | For complete reaction |

| Extraction Solvent | Diethyl Ether | Product isolation |

Step 3: Suzuki-Miyaura Cross-Coupling for this compound

The final step is the construction of the key carbon-carbon bond between the dichlorinated aromatic ring and the allyl group. The Suzuki-Miyaura reaction is an exceptionally powerful tool for this purpose, coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[5][8]

Catalytic Cycle

The mechanism of the Suzuki reaction is a well-studied catalytic cycle involving three main stages:[7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 1,2-dichloro-4-iodobenzene to form a Pd(II) complex.

-

Transmetalation: The organic group from the boron reagent (the allyl group) is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the organoboron species.

-

Reductive Elimination: The two organic groups on the palladium complex (the dichlorophenyl and allyl groups) couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol

-

Reaction Setup: An oven-dried Schlenk flask is charged with 1,2-dichloro-4-iodobenzene, allylboronic acid pinacol ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Degassing: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Degassed solvents (e.g., a mixture of toluene and water, or dioxane) are added via syringe.

-

Heating: The reaction mixture is heated with vigorous stirring to a specified temperature (typically 80-100 °C) and monitored by TLC or GC-MS until the starting material is consumed.

-

Workup: The reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to afford the pure this compound.

Reagent and Condition Summary

| Reagent/Parameter | Example/Value | Purpose |

| 1,2-Dichloro-4-iodobenzene | 1.0 eq | Aryl halide partner |

| Allylboronic acid pinacol ester | 1.2 eq | Allyl source |

| Palladium Catalyst | 1-5 mol% | Catalyst |

| Base (e.g., K₂CO₃) | 2.0-3.0 eq | Activates boronic ester |

| Solvent | Toluene/H₂O (or Dioxane) | Reaction medium |

| Temperature | 80-100 °C | To drive the reaction |

| Reaction Time | 4-24 hours | For complete coupling |

Conclusion

This guide has detailed a logical and highly effective three-step synthesis for the preparation of this compound from 3,4-dichloroaniline. By employing a sequence of diazotization, a Sandmeyer reaction, and a Suzuki-Miyaura cross-coupling, this pathway provides a reliable method for accessing this valuable chemical intermediate. The explanations of the underlying mechanisms and detailed protocols offer researchers the necessary tools and understanding to successfully implement this synthesis in a laboratory setting. This approach highlights the power of sequential, well-established reactions to construct complex molecules from simple, commercially available precursors.

References

-

Negishi, E.-i. (n.d.). Negishi Coupling. Wikipedia. [Link]

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

OpenOChem Learn. (n.d.). Stille Coupling. [Link]

-

Wikipedia. (n.d.). Negishi coupling. [Link]

-

Wang, S., & Wang, L. (n.d.). The Stille Reaction of 1,1-Dibromo-1-alkenes: Preparation of Trisubstituted Alkenes and Internal Alkynes. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

Wikipedia. (n.d.). Stille reaction. [Link]

-

ResearchGate. (2025). Asymmetric Construction of an Aryl‐Alkene Axis by Palladium‐Catalyzed Suzuki–Miyaura Coupling Reaction. [Link]

-

CCS Chemistry. (2025). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. [Link]

-

OpenOChem Learn. (n.d.). Negishi Coupling. [Link]

-

MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

Wikipedia. (n.d.). Heck reaction. [Link]

-

Chemistry LibreTexts. (2024). Reactions of Arylamines. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

-

NIH. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Wikipedia. (n.d.). 3,4-Dichloroaniline. [Link]

-

Organic Reactions. (n.d.). The Wittig Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

PubMed. (n.d.). Aromatic Allylation via Diazotization: Variation of the Allylic Moiety and a Short Route to a Benzazepine Derivative. [Link]

-

Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. [Link]

-

Organic Syntheses Procedure. (n.d.). methylenecyclohexane. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

- Google Patents. (n.d.). CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde.

-

Web Pages. (n.d.). Wittig Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

- Google Patents. (n.d.).

-

Patsnap. (n.d.). Method for continuously preparing 3,4-dichlorophenyl isocyanate. [Link]

-

YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab. [Link]

-

Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

-

Sdfine. (n.d.). 3,4-dichloroaniline. [Link]

- Google Patents. (n.d.). US3291832A - Process for preparing 3, 4 dichloroaniline.

-

PubChem. (n.d.). 3,4-Dichloroaniline. [Link]

Sources

- 1. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 2. Aromatic allylation via diazotization: variation of the allylic moiety and a short route to a benzazepine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Diazotisation [organic-chemistry.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. Stille Coupling [organic-chemistry.org]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. lscollege.ac.in [lscollege.ac.in]

The Emerging Potential of Dichlorophenyl-Containing Compounds in Therapeutic Research: A Technical Guide

For Immediate Release

A Deep Dive into the Therapeutic Promise of Dichlorophenyl Moieties for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the burgeoning research landscape surrounding dichlorophenyl-containing compounds, a chemical scaffold demonstrating significant potential across diverse therapeutic areas. While the specific subclass of dichlorophenylpropenes remains a relatively uncharted territory, the broader family of molecules bearing the dichlorophenyl group is revealing promising applications in oncology, neuropharmacology, and infectious diseases. This document serves as a comprehensive resource, synthesizing current knowledge and providing insights into the design, synthesis, and evaluation of these compelling molecules.

The Dichlorophenyl Scaffold: A Privileged Structure in Medicinal Chemistry

The dichlorophenyl moiety, characterized by a benzene ring substituted with two chlorine atoms, is a recurring motif in a variety of biologically active compounds. The position of the chlorine atoms (e.g., 2,3-, 2,5-, 3,5-dichloro) significantly influences the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. This structural feature often enhances lipophilicity, metabolic stability, and binding affinity, making it an attractive component in drug design.

Therapeutic Applications: A Multi-pronged Approach

While dedicated research on dichlorophenylpropenes is limited, the demonstrated efficacy of structurally related compounds provides a strong rationale for their investigation. The following sections highlight key areas where the dichlorophenyl scaffold has shown significant promise.

Anticancer Activity: Targeting Key Cellular Pathways

Several compounds incorporating the dichlorophenyl group have exhibited potent anticancer properties. For instance, 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) has been shown to inhibit the survival and clonogenic potential of lung cancer cells while inducing apoptosis.[1] The mechanism of action involves the inhibition of glutathione S-transferase (GST) activity, leading to an accumulation of toxic end-products and cell death.[1]

Derivatives of dichlorophenyl benzoic acid have also demonstrated a range of biological activities, including anticancer effects.[2] The specific activity is highly dependent on the substitution patterns on both the phenyl and benzoic acid rings.[2]

Table 1: Anticancer Activity of Selected Dichlorophenyl-Containing Compounds

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) | H358 Lung Cancer | Xenograft Regression | Significant | [1] |

| 2-(3,4-Dichlorophenyl)-4H-benzo[d][3][4]oxazin-4-one | MCF-7 | IC50 | 68.59 µg/mL | [2] |

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

A common method to assess the cytotoxic effects of novel compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the dichlorophenyl-containing compound. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

-

Incubation: The plates are incubated for 48 hours to allow the compound to exert its effect.

-

MTT Addition: MTT solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Logical Workflow for Anticancer Drug Screening

Caption: Workflow for anticancer screening of dichlorophenyl compounds.

Neuropharmacological Applications: Modulating Dopamine Receptors

The dichlorophenyl moiety is a key structural feature in several ligands targeting dopamine receptors, which are implicated in various neurological and psychiatric disorders.[5][6][7][8][9] For example, certain dichlorophenylpiperazine derivatives have been investigated as potent and selective ligands for dopamine D2 and D3 receptors.[5][7][8] The modulation of these receptors is a critical strategy in the treatment of conditions like schizophrenia and Parkinson's disease.[8]

The development of selective dopamine receptor ligands is an active area of research, with the goal of achieving therapeutic efficacy while minimizing off-target effects.[5][9] The dichlorophenyl group, through its specific interactions within the receptor binding pocket, can contribute to both high affinity and selectivity.

Signaling Pathway of Dopamine D2 Receptor

Caption: Inhibitory signaling pathway of the Dopamine D2 receptor.

Antiparasitic and Insecticidal Potential

Derivatives of 1,1-dichloropropene have been designed and synthesized as analogues of the insecticide pyridalyl.[4] These compounds have demonstrated significant insecticidal activity against lepidopteran pests.[4] This suggests that the dichloropropene scaffold, a close structural relative of dichlorophenylpropene, is a viable starting point for the development of new crop protection agents.

Furthermore, the broader class of antiparasitic drugs encompasses a wide range of chemical structures, and the inclusion of halogen atoms like chlorine is a common strategy to enhance efficacy.[10][11] While specific studies on dichlorophenylpropenes as antiparasitic agents are yet to be published, the known activity of related chlorinated compounds warrants their investigation against parasites such as Schistosoma mansoni and Toxoplasma gondii.[12][13]

Synthetic Strategies: Accessing Dichlorophenyl-Containing Molecules

The synthesis of dichlorophenyl-containing compounds can be achieved through various established organic chemistry reactions. A general and versatile approach involves the coupling of a dichlorophenyl-containing building block with a suitable reaction partner.

General Synthetic Workflow

Caption: General synthetic route to dichlorophenyl derivatives.

Example Protocol: Suzuki Coupling for C-C Bond Formation

The Suzuki coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and can be employed to synthesize dichlorophenyl derivatives.

Step-by-Step Methodology:

-

Reactant Preparation: In a reaction vessel, combine the dichlorophenyl boronic acid or ester, the corresponding vinyl or allyl halide/triflate, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., dioxane/water).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up to remove inorganic salts. Extract the product with an organic solvent.

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired dichlorophenylpropene derivative.

-

Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Future Directions and Opportunities

The field of dichlorophenyl-containing compounds is ripe for exploration. The preliminary yet promising data from structurally related molecules strongly suggests that dichlorophenylpropenes and their analogues could be valuable additions to the medicinal chemist's toolbox.

Key areas for future research include:

-